molecular formula C20H12ClNO3S B3011491 N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide CAS No. 900877-76-1

N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide

Cat. No. B3011491
CAS RN: 900877-76-1
M. Wt: 381.83
InChI Key: PLSQPBVNNDVHCK-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide, also known as CTFC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. CTFC is a member of the thiochromene family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Scientific Research Applications

Synthesis and Reactivity

A study explored the synthesis and reactivity of furan-2-carboxamide derivatives, focusing on electrophilic substitution reactions and their potential for creating diverse chemical structures. Such processes are fundamental for developing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity

Furan-3-carboxamides, closely related to the chemical , were synthesized and showed significant in vitro antimicrobial activity against a panel of microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents. This underscores the importance of structural modifications in enhancing biological activity (Zanatta et al., 2007).

High-Performance Materials

The development of furanic-aliphatic polyamides from furan-2,5-dicarboxylic acid represents a significant advance in the creation of sustainable alternatives to traditional polyamides. These materials exhibit comparable thermal and mechanical properties, making them suitable for various high-performance applications (Jiang et al., 2015).

Structural and Physicochemical Characterization

The structural and physicochemical characterization of carboxamides and their metal complexes, including those derived from furan-2-carboxamide, provides valuable insights into their potential applications. Such studies contribute to understanding the interaction mechanisms at the molecular level, which is crucial for the design of functional materials and active pharmaceutical ingredients (Aktan, Gündüzalp, & Özmen, 2017).

Biochemical Analysis

Biochemical Properties

. They have been employed as medicines in a number of distinct disease areas .

Cellular Effects

The cellular effects of N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to have significant effects on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood due to the lack of specific studies on this compound. Related compounds have been shown to interact with various biomolecules .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to have significant effects over time .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to have significant dosage-dependent effects .

properties

IUPAC Name

N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3S/c21-13-9-7-12(8-10-13)17-18(23)14-4-1-2-6-16(14)26-20(17)22-19(24)15-5-3-11-25-15/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSQPBVNNDVHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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